molecular formula C13H10BClO3 B13883564 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole

Cat. No.: B13883564
M. Wt: 260.48 g/mol
InChI Key: DHSMLLHHRFGAHS-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a benzene ring fused with an oxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole typically involves the reaction of 4-chlorophenol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired benzoxaborole structure. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxaborole ketones, while reduction can produce various hydroxy derivatives. Substitution reactions can lead to the formation of different phenoxy derivatives .

Scientific Research Applications

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity. This property makes it a valuable tool in medicinal chemistry for developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole is unique due to the presence of the boron atom in its structure, which imparts distinct chemical and biological properties. The boron atom allows for reversible covalent interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C13H10BClO3

Molecular Weight

260.48 g/mol

IUPAC Name

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C13H10BClO3/c15-10-1-3-11(4-2-10)18-12-5-6-13-9(7-12)8-17-14(13)16/h1-7,16H,8H2

InChI Key

DHSMLLHHRFGAHS-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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